(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine
Description
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
(1S)-1-(4-propan-2-ylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11H,7,12-13H2,1-2H3/t11-/m1/s1 |
InChI Key |
HXPNABRPCXFBBN-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)[C@@H](CN)N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CN)N |
Origin of Product |
United States |
Biological Activity
(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine, also known as a specific diamine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHN
- Molecular Weight : 206.29 g/mol
- IUPAC Name : this compound
The compound features a chiral center and an ethyl group, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The following mechanisms have been proposed based on existing literature:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, leading to altered metabolic pathways. For instance, it has been shown to inhibit urease activity in some studies .
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways involved in mood regulation and neuroprotection.
Biological Activity Overview
Case Study 1: Urease Inhibition
Research conducted on Schiff base transition metal complexes demonstrated that derivatives similar to this compound showed potent urease inhibition. The study highlighted the importance of structure-activity relationships in developing effective inhibitors .
Case Study 2: Neuroprotective Properties
A study exploring the neuroprotective effects of various diamines indicated that compounds with similar structures could modulate the activity of neurotransmitter receptors, suggesting potential therapeutic applications in neurodegenerative diseases .
Research Findings
Recent findings emphasize the significance of this compound in various biological contexts:
- Antioxidant Mechanism : The compound's ability to scavenge free radicals has been quantitatively assessed, showing a correlation between its structure and antioxidant efficacy.
- Therapeutic Potential : Its potential use in treating conditions like Alzheimer's disease is being investigated due to its neuroprotective effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The 4-(methylethyl)phenyl group in the target compound introduces steric bulk and moderate electron-donating effects. Comparisons with similar compounds include:
Key Observations :
Stereochemical Comparisons
The target compound’s S-enantiomer contrasts with its R-enantiomer (e.g., (1R)-1-[4-(methylethyl)phenyl]ethane-1,2-diamine ). Enantiomers can exhibit divergent behaviors:
- Biological Activity : In pharmaceuticals, enantiomers may differ in efficacy or toxicity. For example, (S)-configured amines often show higher receptor binding affinity .
- Catalytic Applications : Chiral diamines are critical in asymmetric synthesis. The (1S) configuration may favor specific transition states in enantioselective reactions .
Reactivity and Stability
- Oxidative Stability : Ethylenediamine derivatives are prone to oxidation. The presence of alkyl substituents (e.g., methylethyl) may stabilize the compound against periodate-mediated oxidation compared to unsubstituted analogues .
- Coordination Chemistry : The target compound’s primary amine groups enable complexation with metals like zinc or palladium, similar to derivatives in and . However, steric hindrance from the methylethyl group may reduce binding efficiency compared to smaller ligands (e.g., ethane-1,2-diamine) .
Preparation Methods
Reductive Amination
Reductive amination is the most prominent and widely used method for the synthesis of (1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine. This method involves the condensation of a corresponding aldehyde or ketone with an amine, followed by reduction to form the diamine.
- Starting Materials:
- 4-(Methylethyl)benzaldehyde or 4-(Methylethyl)acetophenone
- Ammonia or primary amine derivatives
- Reagents:
- Reducing agents such as sodium cyanoborohydride (NaBH3CN), hydrogen with catalytic metals (Pd/C, Raney Ni), or borohydride derivatives
- Conditions:
- Mildly acidic to neutral pH to facilitate imine formation
- Controlled temperature (room temperature to 50 °C) to prevent racemization
- Mechanism:
- Formation of imine intermediate followed by selective reduction to the chiral diamine
- Advantages:
- High stereoselectivity when chiral catalysts or auxiliaries are used
- Scalable for industrial production
- Industrial Implementation:
- Continuous flow reactors are employed to enhance reaction control, reproducibility, and yield
- Automated reagent addition and temperature control improve process efficiency and product consistency
Chiral Resolution and Enantiomeric Purification
Given the importance of stereochemistry, the (1S)-enantiomer is often isolated via chiral resolution techniques if racemic mixtures are initially produced.
Alternative Synthetic Routes
Other synthetic approaches may include:
- Nucleophilic Substitution: Starting from halogenated precursors on the ethane backbone, followed by amination.
- Catalytic Asymmetric Synthesis: Employing chiral catalysts to induce stereoselectivity during carbon-nitrogen bond formation.
These methods are less common but may be optimized for specific research purposes.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 4-(Methylethyl)benzaldehyde + Amine | NaBH3CN, Pd/C, H2, mild acid, 25-50°C | High stereoselectivity, scalable | Requires careful control to avoid racemization |
| Chiral Resolution | Racemic diamine mixture | Chiral acids, chromatographic media | High enantiomeric purity | Additional purification steps |
| Nucleophilic Substitution | Halogenated ethane derivatives + Amine | Base, solvent, moderate temperature | Direct substitution route | May require protection/deprotection steps |
| Catalytic Asymmetric Synthesis | Various chiral catalysts + precursors | Chiral ligands, metal catalysts | Direct asymmetric induction | Catalyst cost and availability |
Research Findings and Optimization
- Continuous Flow Synthesis: Studies show that continuous flow reactors improve the yield and purity of this compound by providing precise control over reaction times and temperatures, minimizing side reactions and racemization.
- Stereochemical Control: Use of chiral catalysts or auxiliaries during reductive amination enhances enantioselectivity, achieving enantiomeric excess greater than 95%.
- Salt Formation: Conversion to dihydrochloride salts improves compound stability and solubility, facilitating downstream applications and purification.
Summary Table of Key Physical and Chemical Properties Relevant to Preparation
| Property | Value / Description |
|---|---|
| Molecular Formula | C11H18N2 |
| Molecular Weight | 178.27 g/mol |
| IUPAC Name | (1S)-1-(4-propan-2-ylphenyl)ethane-1,2-diamine |
| Typical Salt Form | Dihydrochloride |
| Solubility | Enhanced in salt form, suitable for aqueous media |
| Stability | Stable under mild acidic conditions; sensitive to strong oxidants |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
